molecular formula C6H14ClNO B3049725 1-(2-Methyloxolan-2-yl)methanamine hydrochloride CAS No. 2173991-67-6

1-(2-Methyloxolan-2-yl)methanamine hydrochloride

Cat. No.: B3049725
CAS No.: 2173991-67-6
M. Wt: 151.63
InChI Key: BYWPJUBNWXECKH-UHFFFAOYSA-N
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Description

1-(2-Methyloxolan-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a methyloxolane ring attached to a methanamine group, which is further stabilized by hydrochloride.

Preparation Methods

The synthesis of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride involves several steps. One common method starts with the preparation of the methyloxolane ring, followed by the introduction of the methanamine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. For instance, the use of specific catalysts and solvents can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-(2-Methyloxolan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methyloxolan-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways .

Comparison with Similar Compounds

1-(2-Methyloxolan-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

    N-methyl-1-(oxolan-2-yl)methanamine: This compound has a similar structure but lacks the hydrochloride group.

    N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride: This compound contains a thiazole ring instead of the methyloxolane ring.

    N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride: This compound features an indole ring, providing different chemical properties.

The uniqueness of this compound lies in its specific ring structure and the presence of the hydrochloride group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(2-methyloxolan-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(5-7)3-2-4-8-6;/h2-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWPJUBNWXECKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173991-67-6
Record name 2-Furanmethanamine, tetrahydro-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173991-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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